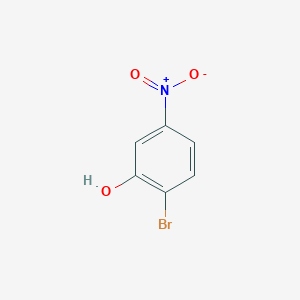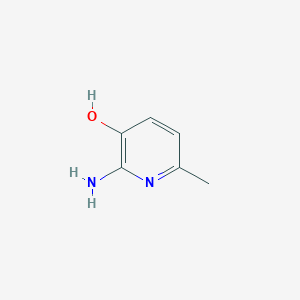
2-氨基-6-甲基吡啶-3-醇
概述
描述
“2-Amino-6-methylpyridin-3-ol” is a chemical compound with the molecular formula C6H8N2O . It has been mentioned in the context of being a selective FGFR4 kinase inhibitor, which could potentially block the growth of hepatocellular carcinoma .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of bromo-intermediates were combined with aromatic amines under palladium-catalyzed amination reaction conditions to afford coupled compounds .
Molecular Structure Analysis
The molecular structure of “2-Amino-6-methylpyridin-3-ol” can be represented by the InChI code 1S/C6H8N2O/c1-4-2-3-5(9)6(7)8-4/h2-3,9H,1H3,(H2,7,8) . The compound has a molecular weight of 124.14 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-6-methylpyridin-3-ol” include a molecular weight of 124.14 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound is a solid at room temperature .
科学研究应用
Hydration Product Formation : 2-Amino-6-methylpyridin-3-ol forms hydration products like 2-amino-6-methylpyridin-1-ium 2-carboxy-3,4,5,6-tetrachlorobenzoate, which exhibit hydrogen bonding and π-π interactions, forming two-dimensional networks (Waddell, Hulse & Cole, 2011).
Antimicrobial Activity and DNA Interactions : Silver(I) complexes with 2-amino-3-methylpyridine show significant antimicrobial activity against certain bacteria and yeasts, and these complexes also bind to DNA (Abu-Youssef et al., 2010).
Bromodomain Ligands : Derivatives of 3-amino-2-methylpyridine, a close variant of 2-Amino-6-methylpyridin-3-ol, have been identified as ligands for the BAZ2B bromodomain, with potential implications in medicinal chemistry (Marchand, Lolli & Caflisch, 2016).
Inhibition of Inducible NO Synthase : 2-Amino-4-methylpyridine, another variant, acts as an inhibitor of inducible NO synthase activity, showing potential in vitro and in vivo biomedical applications (Faraci et al., 1996).
Carbonic Anhydrase Inhibition : Amino salicylato salt of 2-amino-6-methylpyridine exhibits inhibitory activity against carbonic anhydrase isoenzymes, suggesting potential in enzyme inhibition studies (Yenikaya et al., 2011).
Molecular and Crystal Structure Studies : Research on crystalline organic acid-base salts from 2-amino-6-methylpyridine has contributed to understanding molecular and crystal structures (Thanigaimani et al., 2015).
Photodimerization Studies : Ultraviolet irradiation of 2-amino-6-methylpyridines leads to the formation of 1,4-dimers, with implications in chemical synthesis and material science (Taylor & Kan, 1963).
Synthesis of Derivatives : Various derivatives of 2-amino-6-methylpyridine have been synthesized for use in pharmaceuticals and chemicals (Liang, 2010).
安全和危害
While specific safety and hazard information for “2-Amino-6-methylpyridin-3-ol” is not available in the retrieved sources, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
未来方向
属性
IUPAC Name |
2-amino-6-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-2-3-5(9)6(7)8-4/h2-3,9H,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRVHFJZHFWCMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60174256 | |
| Record name | 2-Amino-6-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-methylpyridin-3-ol | |
CAS RN |
20348-16-7 | |
| Record name | 2-Amino-6-methyl-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20348-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-6-methyl-3-pyridinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020348167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-6-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-6-methylpyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.759 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-6-METHYL-3-PYRIDINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7C4XR826C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


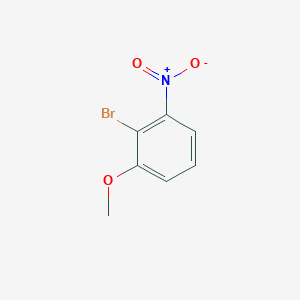
![4-({[5-(2-chlorophenyl)-2-furyl]methylene}amino)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B183256.png)
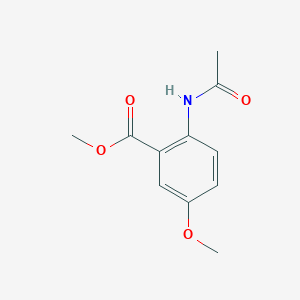

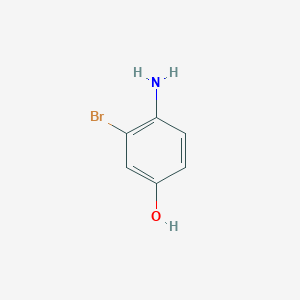
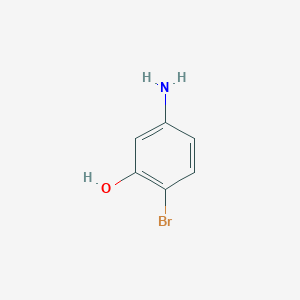
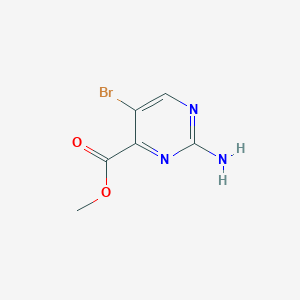
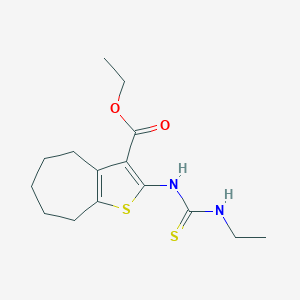


![1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol](/img/structure/B183273.png)
![4-[(4-Pyridinylmethyl)amino]benzoic acid](/img/structure/B183275.png)
